molecular formula C22H18BN3S2 B5133136 NoName

NoName

Cat. No.: B5133136
M. Wt: 399.3 g/mol
InChI Key: BEHLJSYPLOUMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C22H18BN3S2 and its molecular weight is 399.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1035201 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Stability

  • NONO, a key player in nuclear gene regulation with medical significance, belongs to the DBHS protein family. It faces challenges such as rapid irreversible sample aggregation. Research has shown that L-proline stabilizes NONO, enabling X-ray structure determination and crystallization. This has led to insights into NONO's structure and function, which is vital for understanding its role in cellular processes (Knott et al., 2016).

Understanding Genetic Engineering and Technology Development

  • In genetic engineering, the linkage between science research and technology development is significant. NONO's role in this context is highlighted by its influence in genetic engineering technology, primarily in the public sector. This demonstrates the importance of basic scientific research in advancing technological applications (Lo, 2009).

Gene Editing and Disease Research

  • The NONO gene plays a critical role in intellectual disability and congenital heart defects. A study involving the generation of a NONO knockout in induced pluripotent stem cells (iPSCs) offers a platform to study the pathogenic mechanisms of diseases related to NONO mutations. This aids in understanding the genetic basis of certain heart conditions and neurocyte dysfunction (Yi et al., 2020).

Role in Tumorigenesis

  • NONO has been found to play a multifunctional role in gene regulation and is implicated in various biological processes, including cell proliferation and DNA repair. Its dysregulation is linked to several cancers, making it a potential biomarker or therapeutic target for cancer treatment (Feng et al., 2020).

Insights from Noni Plant Research

  • Morinda citrifolia (Noni) has been used in traditional remedies, displaying a range of therapeutic effects. Scientific research into Noni provides insights into its nutritional and medicinal value, supporting traditional claims and opening avenues for new therapeutic applications (Wang et al., 2002).

Congenital Heart Defects Research

  • Loss-of-function variants in the NONO gene have been associated with congenital heart defects and cardiomyopathy. Research in this area helps in defining the phenotypic consequences of NONO depletion in humans, contributing to a better understanding of heart-related genetic disorders (Scott et al., 2016).

NONO in Cardiovascular Disease

  • Research has shown that NONO knockout inhibits neointima formation in mice, suggesting its potential as a therapeutic target in cardiovascular diseases related to intimal thickening. This underscores the role of NONO in vascular biology and its implications in cardiovascular health (Xu et al., 2021).

Properties

IUPAC Name

N,2,2-triphenyl-3,7-dithia-5-aza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),4,8-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BN3S2/c1-4-10-18(11-5-1)23(19-12-6-2-7-13-19)26-16-17-27-22(26)25-21(28-23)24-20-14-8-3-9-15-20/h1-17H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHLJSYPLOUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([N+]2=C(N=C(S1)NC3=CC=CC=C3)SC=C2)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.